Buclizine is an antihistamine medication with both antiemetic and anticholinergic effects, belonging to the piperazine derivative family of drugs. It was manufactured by Stuart Pharms and initially approved by the FDA in 1957. Following this, it was touted to be effective as an appetite stimulant in children when administered in the syrup form, however, this indication has not been validated. In addition to the above conditions, buclizine has been studied in the treatment of migraine attacks and in the treatment of nausea and vomiting during pregnancy.
Buclizine is a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
Buclizine
CAS No.: 82-95-1
Cat. No.: VC0007866
Molecular Formula: C28H33ClN2
Molecular Weight: 433.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82-95-1 |
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Molecular Formula | C28H33ClN2 |
Molecular Weight | 433.0 g/mol |
IUPAC Name | 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine |
Standard InChI | InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3 |
Standard InChI Key | MOYGZHXDRJNJEP-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Appearance | Solid powder |
Boiling Point | 218 °C |
Chemical and Structural Profile of Buclizine
Buclizine (C₂₈H₃₃ClN₂) is a small molecule with a molecular weight of 433.028 g/mol . Its IUPAC name, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]piperazine, reflects a diphenylmethylpiperazine backbone substituted with a para-chlorophenyl and para-tert-butylbenzyl group . The compound’s structure underpins its dual affinity for histamine H₁ and muscarinic acetylcholine receptors, enabling its antihistaminic and anticholinergic effects .
Table 1: Key Chemical Properties of Buclizine
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₃₃ClN₂ | |
Molecular Weight | 433.028 g/mol | |
CAS Registry Number | 82-95-1 | |
Solubility | Lipophilic (poor water solubility) | |
Protein Binding | High (~90%) | |
Half-Life | ~20 hours |
The lipophilic nature of Buclizine facilitates its penetration into the central nervous system (CNS), contributing to both therapeutic effects and adverse reactions like sedation .
Pharmacological Mechanisms and Targets
Buclizine exerts its primary effects through antagonism of histamine H₁ receptors and muscarinic acetylcholine receptors (mAChRs) .
Histamine H₁ Receptor Antagonism
By blocking H₁ receptors in the vestibular nucleus and chemoreceptor trigger zone (CTZ), Buclizine suppresses nausea and vertigo associated with motion sickness . This action parallels other first-generation antihistamines like diphenhydramine but with prolonged duration due to its extended half-life .
CNS Modulation
Therapeutic Applications: Approved and Off-Label Uses
FDA-Approved Indications
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Motion Sickness: Buclizine prevents nausea and vomiting during travel by stabilizing vestibular input .
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Vestibular Vertigo: It mitigates dizziness in conditions like Ménière’s disease by dampening labyrinth excitability .
Off-Label Applications
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Migraine Prophylaxis: Early studies suggested utility in reducing migraine frequency, though evidence remains anecdotal .
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Appetite Stimulation: Recently marketed for pediatric appetite enhancement, despite lacking endorsement from WHO Essential Medicines List or major pediatric textbooks .
Table 2: Pharmacokinetic Parameters of Buclizine
Parameter | Value | Source |
---|---|---|
Oral Bioavailability | ~80% | |
Time to Peak Plasma (Tₘₐₓ) | 2–4 hours | |
Volume of Distribution (Vd) | 20–25 L/kg | |
Metabolism | Hepatic (CYP3A4-mediated) | |
Excretion | Renal (60%), Fecal (40%) |
Synthesis and Manufacturing Innovations
Recent advances in continuous-flow chemistry have revitalized interest in Buclizine production. A four-step microfluidic process converts bulk alcohols into chlorides using HCl, achieving an 87% yield for Buclizine derivatives . This method reduces reaction times from days to 90 minutes, enhancing scalability .
Key Synthetic Steps:
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Chlorination: tert-Butylbenzyl alcohol → tert-Butylbenzyl chloride (HCl, 40°C).
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Piperazine Coupling: Reaction with 4-chlorobenzhydrylpiperazine.
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Purification: Inline liquid-liquid extraction removes excess reagents .
“Appetizers are never a rational solution. They can be used as adjuncts due to placebo effects, which have limited roles in children” .
The drug’s absence from WHO guidelines and potential for misuse as an over-the-counter product further complicate its adoption .
Future Directions and Research Gaps
While Buclizine’s antiemetic applications remain well-established, its re-emergence in pediatrics necessitates rigorous evaluation:
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